

Petalite mineral chemical formula $\text{LiAlSi}_4\text{O}_{10}$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Petalite*
Cat. No.: B074571

[Get Quote](#)

An In-depth Technical Guide to **Petalite** ($\text{LiAlSi}_4\text{O}_{10}$)

Abstract

Petalite ($\text{LiAlSi}_4\text{O}_{10}$) is a lithium aluminum phyllosilicate mineral of significant industrial importance.^[1] As a primary ore of lithium, it is integral to the production of batteries, glass-ceramics, and specialty glazes.^{[2][3]} This technical guide provides a comprehensive overview of **petalite**, detailing its chemical, structural, and physical properties. It outlines detailed experimental protocols for its characterization and processing, including lithium extraction and quantitative analysis. The information is intended for researchers, scientists, and professionals in materials science and drug development who require a technical understanding of this mineral.

Chemical and Structural Properties

Petalite is a member of the feldspar group, crystallizing in the monoclinic system.^{[2][4]} Its ideal chemical formula is $\text{LiAlSi}_4\text{O}_{10}$.^{[1][5][6]} The mineral was first discovered in 1800 by the Brazilian naturalist José Bonifácio de Andrada e Silva on the Swedish island of Utö.^{[1][7]} The name derives from the Greek word *petalon* (leaf), an allusion to its perfect basal cleavage.^{[1][8]}

Chemical Composition

The ideal composition of **petalite** makes it a valuable source of lithium.^[5] Commercial-grade **petalite** concentrates typically contain around 4.0% to 4.9% Li_2O .^{[5][9]} **Petalite** is often lower in iron than primary spodumene, another key lithium ore, making it a more desirable raw

material for glass and ceramic production.[1][3] Common impurities found in **petalite** include sodium, potassium, calcium, magnesium, and iron.[10]

Table 1: Chemical Composition of **Petalite** ($\text{LiAlSi}_4\text{O}_{10}$)

Component	Ideal Oxide Weight %	Ideal Elemental Weight %	Common Impurities
SiO_2	78.49%[5]	Si: 36.682%[10]	Na, K, Ca[10]
Al_2O_3	16.65%[5]	Al: 8.810%[10]	Mg, Fe[10]
Li_2O	4.87%[5]	Li: 2.266%[10]	H_2O [10]

| Oxygen | N/A | O: 52.242%[10] | |

Crystallography

Petalite crystallizes in the monoclinic prismatic class.[1][11] It commonly forms as tabular or elongated crystals and can also be found in large, cleavable masses.[1][12] Twinning is common and occurs in a lamellar fashion on the {001} plane.[1][8][10]

Table 2: Crystallographic Data for **Petalite**

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[1][2][5][10]
Crystal Class	Prismatic (2/m)	[1][10]
Space Group	P2/a or P2/b	[1][10][11]
Unit Cell Parameters	$a = 11.737 \text{ \AA}$, $b = 5.171 \text{ \AA}$, $c = 7.630 \text{ \AA}$	[1][10]
	$\beta = 112.54^\circ$	[1][10]
Z (Formula units/unit cell)	2	[1]

| Unit Cell Volume | 427.71 \AA^3 (Calculated) | [10] |

Physical and Optical Properties

Petalite is typically transparent to translucent and can be colorless, white, grey, or pink.[\[5\]](#)[\[10\]](#) It exhibits a vitreous luster, which can appear pearly on cleavage surfaces.[\[2\]](#)[\[10\]](#)

Table 3: Physical and Optical Properties of **Petalite**

Property	Value	Reference(s)
Color	Colorless, white, grey, pink, yellow	[1] [10]
Luster	Vitreous; pearly on cleavages	[1] [2] [10]
Transparency	Transparent to translucent	[2] [11]
Cleavage	Perfect on {001}, poor on {201}	[1] [10] [13]
Fracture	Conchoidal to subconchoidal	[1] [10]
Mohs Hardness	6.0 - 6.5	[1] [11] [14]
Specific Gravity	2.39 - 2.46 g/cm ³	[5] [11]
Streak	White / Colorless	[1] [10]
Optical Properties	Biaxial (+)	[1]
Refractive Indices	$n\alpha = 1.504$, $n\beta = 1.510$, $n\gamma = 1.516$	[1]

| Birefringence | $\delta = 0.012$ |[\[1\]](#) |

Geological Occurrence

Petalite is a rare mineral found in lithium-rich granite pegmatites.[\[5\]](#)[\[15\]](#) These pegmatites form during the final stages of magma crystallization when the residual melt becomes enriched in lithium and other volatile elements.[\[2\]](#)[\[15\]](#) It is frequently associated with other lithium-bearing minerals such as spodumene, lepidolite, and tourmaline (elbaite), as well as quartz and albite.[\[1\]](#)[\[8\]](#)[\[15\]](#)

Significant economic deposits of **petalite** are located in:

- Bikita, Zimbabwe[5]
- Manitoba, Canada[1]
- Araçuaí, Minas Gerais, Brazil[1]
- Karibib, Namibia[1]
- Kalgoorlie, Western Australia[1]
- Utö Island, Sweden (type locality)[1][10]

Experimental Protocols

The extraction of lithium from **petalite** and its subsequent analysis require specific and controlled laboratory procedures. The following sections detail generalized protocols based on established methodologies.

Protocol: Lithium Carbonate (Li_2CO_3) Production via Acid Roasting

This protocol describes a common hydrometallurgical process for extracting lithium from **petalite** concentrate to produce high-purity lithium carbonate. The process involves roasting the mineral with sulfuric acid followed by leaching and purification.[16][17]

- Characterization (Pre-treatment):
 - Analyze the elemental composition of the **petalite** concentrate using X-Ray Fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16][17]
 - Determine the mineral phases present and their semi-quantitative amounts using X-ray Diffraction (XRD) with a suitable radiation source (e.g., $\text{CoK}\alpha$).[16]
- Acid Roasting:
 - Pre-heat the **petalite** concentrate.

- Mix the concentrate with concentrated sulfuric acid (H_2SO_4).
- Roast the mixture in a furnace. Optimal lithium extraction has been reported at a roasting temperature of 300°C for 60 minutes.[16] This step converts the lithium in the silicate matrix to soluble lithium sulfate (Li_2SO_4).

• Water Leaching:

- Allow the roasted calcine to cool.
- Leach the Li_2SO_4 from the calcine using water.
- Perform leaching at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 320 rpm) for a set duration (e.g., 60 minutes) to maximize dissolution. A solid-to-liquid ratio of 1:7.5 g/mL has been shown to be effective.[16]

• Solution Purification:

- Filter the leach liquor to remove solid residues.
- Adjust the pH of the solution to precipitate impurities. Add calcium carbonate ($CaCO_3$) to raise the pH to 5.5-6.5, which precipitates iron and aluminum hydroxides.[16]
- Filter the solution again.
- Add calcium hydroxide ($Ca(OH)_2$) to precipitate magnesium.[16]

• Precipitation of Lithium Carbonate:

- Heat the purified lithium sulfate solution.
- Add a solution of sodium carbonate (Na_2CO_3) to precipitate lithium carbonate (Li_2CO_3), which has lower solubility at higher temperatures.
- Filter the precipitate.

• Washing and Drying:

- Wash the Li_2CO_3 precipitate thoroughly with hot distilled water to remove residual soluble salts like sodium sulfate.[16]
- Dry the final product in an oven. The resulting purity can exceed 99%. [16][17]

Protocol: Quantitative Analysis of Lithium via ICP-MS

This protocol outlines a standard method for the precise quantification of lithium in **petalite** samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive analytical technique.[9]

- Sample Preparation:

- Crushing: Reduce representative **petalite** samples to a coarse powder using a ceramic or steel jaw crusher.[9]
- Pulverization: Further pulverize the coarse powder to a fine, homogeneous powder ($<75\text{ }\mu\text{m}$) using an agate or tungsten carbide mill to ensure complete acid digestion.[9]
- Drying: Dry the final powder in an oven at 105°C for at least two hours to remove adsorbed moisture. Store the dried sample in a desiccator until weighing.[9]

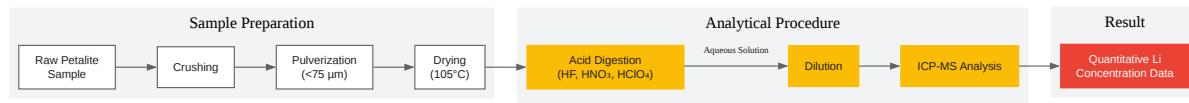
- Acid Digestion:

- Accurately weigh a portion of the dried sample powder (e.g., 0.1 g).
- Place the sample in a clean, inert vessel (e.g., a Teflon beaker).
- Add a mixture of strong acids for complete digestion of the silicate matrix. A common mixture includes hydrofluoric acid (HF), nitric acid (HNO_3), and perchloric acid (HClO_4).
- Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved and dense white fumes of HClO_4 appear.
- Allow the solution to cool.

- Sample Dilution:

- Quantitatively transfer the digested sample solution to a volumetric flask (e.g., 100 mL).
- Dilute to the mark with deionized water.
- Further dilutions may be necessary to bring the lithium concentration within the linear dynamic range of the ICP-MS instrument.

- ICP-MS Analysis:
 - Calibrate the ICP-MS instrument using a series of certified lithium standard solutions of known concentrations.
 - Prepare a blank solution using the same acid matrix as the samples.
 - Analyze the prepared sample solutions, ensuring that internal standards are used to correct for matrix effects and instrument drift.
 - Quantify the lithium concentration in the original solid sample based on the measured concentration in the solution, accounting for all dilution factors.


Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for producing lithium carbonate from **petalite** concentrate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ICP-MS analysis of lithium in **petalite**.

Industrial Applications

The unique properties of **petalite** make it a valuable raw material in several industries.

- **Lithium Production:** As a primary lithium ore, **petalite** is a key source for producing lithium carbonate and other lithium compounds, which are essential for the manufacturing of lithium-ion batteries used in electric vehicles and portable electronics.[2][4]
- **Ceramics and Glass:** **Petalite** is highly valued in the ceramics and glass industries due to its very low (near-zero) coefficient of thermal expansion upon heating.[2][5] It is used to create thermal shock-resistant materials, such as glass-ceramic cooktops (e.g., CorningWare), specialty glazes, and enamels.[1][3] Clay bodies containing over 60% **petalite** can withstand direct flame exposure without cracking.[5]
- **Gemstones:** Transparent, colorless varieties of **petalite** are sometimes cut and used as gemstones, though this is a minor application.[1][8]

Conclusion

Petalite ($\text{LiAlSi}_4\text{O}_{10}$) is a fundamentally important industrial mineral, bridging geology with advanced materials science. Its consistent chemical composition and favorable physical properties, particularly its low thermal expansion, ensure its continued use in high-performance ceramics and as a primary source for lithium. The experimental protocols for its processing and analysis are well-established, allowing for efficient extraction and quality control. A thorough understanding of its crystallographic and chemical nature is essential for optimizing its application in current and emerging technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Petalite - Wikipedia [en.wikipedia.org]
- 2. geologyscience.com [geologyscience.com]
- 3. terrastudio.biz [terrastudio.biz]
- 4. enchanting-earth.com [enchanting-earth.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Petalite | AlH4LiO10Si4 | CID 6338030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lithium - Wikipedia [en.wikipedia.org]
- 8. Petalite - Encyclopedia [le-comptoir-geologique.com]
- 9. benchchem.com [benchchem.com]
- 10. mindat.org [mindat.org]
- 11. Petalite Mineral Data [webmineral.com]
- 12. Petalite Guide: The Rare Lithium Collector's Gem | Properties & Value [gem5.com]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. centreofexcellence.com [centreofexcellence.com]
- 15. mcpgallery.com [mcpgallery.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Petalite mineral chemical formula LiAlSi₄O₁₀]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074571#petalite-mineral-chemical-formula-lalsi-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com